2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-cyclopropyl-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h2-3,6-7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAJXJKRLEVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine is an intriguing compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its biological properties, focusing on its pharmacological potential, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 146.19 g/mol. The compound features a fused bicyclic structure that contributes to its unique biological activity. Its specific structural characteristics allow for interactions with various biological targets.
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antileishmanial agent . In particular, a structure-activity relationship (SAR) study demonstrated that modifications at positions 2 and 8 of the imidazo[1,2-a]pyridine ring significantly influence its efficacy against Leishmania species. The compound exhibited promising activity against the intracellular amastigote stage of Leishmania infantum, with an effective concentration (EC50) of approximately 3.7 µM, outperforming established drugs like miltefosine and fexinidazole in terms of potency .
Anti-Tuberculosis Activity
Additionally, derivatives of imidazo[1,2-a]pyridine, including analogues of this compound, have been evaluated for their anti-tubercular properties. Some compounds demonstrated a minimum inhibitory concentration (MIC) as low as 0.05 µg/mL against Mycobacterium tuberculosis, indicating strong potential for development as anti-TB agents .
Antiviral Properties
The imidazo[1,2-a]pyridine scaffold has also been associated with antiviral activities. Research has shown that certain derivatives can inhibit viral replication and exhibit cytotoxic effects against various viral strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : Modifications at positions 2 and 8 significantly affect potency and selectivity. For example, halogenated derivatives often display enhanced activity due to increased lipophilicity and receptor binding affinity.
- Aqueous Solubility : Compounds with improved solubility profiles tend to exhibit better pharmacokinetic properties, making them more suitable for in vivo applications .
Case Study 1: Antileishmanial Activity
In a comprehensive evaluation involving several imidazo[1,2-a]pyridine derivatives, researchers identified that compounds with specific substitutions at position 8 showed remarkable selectivity indices against L. infantum. For instance, a derivative with a chlorine substituent at this position was notably effective while maintaining low cytotoxicity in HepG2 cell lines .
Case Study 2: Anti-Tuberculosis Evaluation
A recent study synthesized various imidazo[1,2-a]pyridine amides and sulfonamides to assess their anti-TB activity. Among these, certain compounds demonstrated MIC values comparable to first-line anti-TB drugs, suggesting that further optimization could yield new therapeutic options .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The imidazo[1,2-a]pyridine scaffold, including 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine, has been investigated for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and survival. For instance, compounds within this class have demonstrated activity against breast cancer and leukemia cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
2. Antimycobacterial Properties
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Specifically, this compound has shown promising results in vitro against drug-resistant strains of tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of mycobacterial growth .
3. Antileishmanial Activity
The compound has also been explored for its antileishmanial effects. A structure-activity relationship study revealed that modifications at positions 2 and 8 of the imidazo[1,2-a]pyridine ring can significantly enhance activity against Leishmania species. Compounds with cyclopropyl substitutions have been noted for their improved solubility and bioavailability, making them suitable candidates for further development .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Key findings include:
- Position-Specific Modifications : Alterations at the 2 and 8 positions of the imidazo[1,2-a]pyridine ring can lead to significant changes in biological activity. For example, substituents at these positions have been shown to enhance solubility and pharmacokinetic properties .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of enzyme activity or interaction with specific cellular targets. For instance, some derivatives have been identified as inhibitors of histone deacetylases, which play a role in gene expression regulation related to cancer .
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction mechanisms.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 |
| This compound | HL-60 (leukemia) | 4.5 |
Case Study 2: Antitubercular Activity
In another investigation focusing on anti-tuberculosis activity, derivatives were screened against Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced efficacy compared to standard treatments.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.4 |
| Standard Treatment | >100 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features are summarized below:
Substituent Effects on Pharmacological Properties
- Cyclopropyl vs. In contrast, 8-chloro derivatives exhibit increased electronegativity, favoring interactions with electron-deficient biological targets .
- Methyl vs. Selanyl : The C8 methyl group in the target compound enhances lipophilicity and metabolic stability, whereas selanyl-containing analogues (e.g., MPI) may leverage selenium’s redox activity for antioxidant effects .
- Positional Isomerism : Swapping cyclopropyl and methyl groups (C8 vs. C2) alters steric and electronic profiles, as seen in patent EP 2023/39 derivatives, where positional changes reduced kinase inhibitory potency by ~30% in vitro .
Preparation Methods
General Procedure
- Reactants: (2-amino-3-methylphenyl) methanol and cyclopropylcarbonitrile.
- Catalyst: 1 mol% ruthenium(II) pincer complex.
- Base: Sodium ethoxide, sodium hydroxide, or potassium tert-butoxide (0.3–0.6 equivalents).
- Solvent: tert-amyl alcohol, 1,4-dioxane, or mixed solvents (e.g., 1,4-dioxane/toluene).
- Conditions: Magnetic stirring under air atmosphere, 130 °C, 2 hours.
- Workup: Vacuum rotary evaporation followed by thin-layer chromatography (TLC) purification.
Representative Experimental Data
| Example | (2-amino-3-methylphenyl) methanol (mg, mmol) | Cyclopropylcarbonitrile (mg, mmol) | Catalyst (mg, mol%) | Base (type & equiv) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 2 | 51.41 (0.375) | 16.76 (0.25) | 1.93 (1 mol%) | Sodium ethoxide (0.3 equiv) | tert-amyl alcohol 1 | 130 | 2 | 45 | Complete reaction by TLC |
| 3 | 34.27 (0.25) | 16.76 (0.25) | 1.93 (1 mol%) | Sodium hydroxide (0.6 equiv) | 1,4-dioxane 1 | 130 | 2 | 66 | Complete reaction by TLC |
| 4 | 68.54 (0.50) (2-amino-4-chlorophenyl) | 16.76 (0.25) | 1.93 (1 mol%) | Potassium tert-butoxide (0.6 equiv) | 1,4-dioxane/toluene 1 | 130 | 2 | 78 | Complete reaction by TLC |
| 5 | 51.41 (0.375) | 16.76 (0.25) | 1.96 (1 mol%) | Potassium tert-butoxide (0.6 equiv) | tert-amyl alcohol 1 | 130 | 2 | 85 | Complete reaction by TLC |
Characterization
The product 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine was confirmed by ^1H NMR and ^13C NMR spectroscopy. For example, in CDCl3 solvent, the ^1H NMR spectrum shows characteristic singlets and multiplets corresponding to the aromatic and cyclopropyl protons, while ^13C NMR confirms the expected carbon environments consistent with the fused ring system and substituents.
Advantages
- Short reaction time (2 hours).
- Moderate to high yields (45–85%) depending on base and solvent.
- Use of air atmosphere simplifies handling.
- Ruthenium catalyst provides high reaction efficiency.
- Versatility in base and solvent selection allows optimization.
Alternative Synthetic Routes via Domino A3-Coupling Reaction
Another environmentally sustainable approach reported for imidazo[1,2-a]pyridine derivatives involves a domino A3-coupling reaction of 2-aminopyridines, aromatic aldehydes, and alkynes, catalyzed by copper species generated in situ. This method proceeds via a 1,3-hydride shift and cycloisomerization, yielding imidazo[1,2-a]pyridines with diverse substitution patterns.
While this method is efficient for a broad range of derivatives, specific application to this compound requires tailored aldehyde and alkyne precursors bearing cyclopropyl groups. Reported yields are moderate to good, with reaction times of 8–14 hours at 50 °C.
Stabilization and Purification Notes
- Reaction progress is monitored by thin-layer chromatography (TLC) to ensure complete consumption of starting materials.
- Purification typically involves silica gel chromatography using gradients of ethyl acetate and petroleum ether.
- The product and intermediates are stable under ambient conditions post-purification.
- Use of high-pressure reactors and controlled temperature is critical to achieving high yields and selectivity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Ruthenium(II) pincer complex, 1 mol% | Critical for reaction efficiency |
| Base | Sodium ethoxide, sodium hydroxide, potassium tert-butoxide (0.3–0.6 equiv) | Influences yield and reaction rate |
| Solvent | tert-amyl alcohol, 1,4-dioxane, toluene mixtures | Affects solubility and reaction outcome |
| Temperature | 130 °C | High temperature required for cyclization |
| Reaction time | 2 hours | Rapid reaction under optimized conditions |
| Atmosphere | Air | No inert atmosphere needed |
| Yield | 45–85% | Dependent on base and solvent choice |
Q & A
Q. How does the cyclopropyl group at position 2 influence the compound’s electronic and steric properties compared to other substituents?
- Methodological Answer : Cyclopropyl groups act as electron-donating substituents due to their saturated sp³ hybridization, enhancing electron density at the imidazo[1,2-a]pyridine core. This contrasts with electron-withdrawing groups (e.g., nitro) that reduce aromaticity. Computational studies (DFT) show cyclopropyl’s steric bulk increases torsional strain, affecting binding affinity in biological assays .
Q. What analytical techniques are critical for characterizing structural purity and substituent effects?
- Methodological Answer : Use a combination of:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
